An In-depth Technical Guide to the Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
An In-depth Technical Guide to the Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid (DABDC) is a versatile organic compound with significant potential in various scientific and industrial applications. Its rigid biphenyl backbone, coupled with the reactive amino and carboxylic acid functional groups, makes it a valuable building block in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and as a chemical intermediate in the development of novel pharmaceuticals and OLED materials.[1][2] This technical guide provides a detailed overview of a viable synthesis pathway for DABDC, including experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway
The most direct and plausible synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid involves a two-step process starting from 2,2'-biphenyldicarboxylic acid. The pathway consists of a nitration reaction to introduce nitro groups at the 4 and 4' positions, followed by a reduction of these nitro groups to the desired amino functionalities.
An alternative approach involves the Ullmann coupling of 2-bromo-5-nitrobenzoic acid to directly form the dinitro biphenyl precursor, which is then reduced. While the Ullmann coupling is a well-established method for creating biaryl linkages[3][4][5], this guide will focus on the nitration of the pre-formed biphenyl backbone due to the availability of a more direct, albeit patented, procedure for the initial step.
Step 1: Nitration of 2,2'-Biphenyldicarboxylic Acid
The first step in the synthesis is the dinitration of 2,2'-biphenyldicarboxylic acid to yield 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This is achieved through an electrophilic aromatic substitution reaction using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Step 2: Reduction of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
The second and final step is the reduction of the nitro groups of 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid to form the target molecule, 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrazine hydrate or hydrogen gas.
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Protocol 1: Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
This protocol is adapted from the procedure described in Chinese Patent CN103319348A.[6]
Materials:
-
2,2'-Biphenyldicarboxylic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Crushed ice
-
Distilled water
Equipment:
-
Three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Ice bath
-
Beaker
-
Büchner funnel and flask
-
Drying oven
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 4.5 g of 2,2'-biphenyldicarboxylic acid.
-
Cool the flask in an ice bath.
-
Slowly add 30 mL of concentrated sulfuric acid to the flask with continuous stirring. After the addition is complete, continue stirring for 10 minutes.
-
Slowly add 10 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature below 15°C.
-
After the addition of nitric acid, continue to stir the mixture in the ice bath for 30 minutes.
-
Gradually warm the reaction mixture to 62°C and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the beaker with crushed ice while stirring. A precipitate will form.
-
Allow the mixture to stand to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three portions of cold distilled water.
-
Dry the product in a drying oven to obtain 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Protocol 2: Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
This is a general procedure for the reduction of aromatic nitro compounds using hydrazine hydrate and a palladium catalyst, adapted for the specific substrate.
Materials:
-
4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid
-
Ethanol (or another suitable solvent like ethylene glycol)[7]
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrazine hydrate (85% solution)
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium hydroxide (for pH adjustment)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus (e.g., Celite pad, Büchner funnel)
Procedure:
-
In a round-bottom flask, suspend the 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (typically 1-5 mol% of the substrate).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. The amount of hydrazine hydrate should be in excess (e.g., 3-5 equivalents per nitro group).
-
Continue refluxing the mixture until the reaction is complete (monitoring by TLC is recommended). The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrate and washings. The product may precipitate upon cooling or after partial removal of the solvent.
-
To isolate the product, adjust the pH of the solution. Acidification with hydrochloric acid will protonate the amino groups and may cause the dicarboxylic acid to precipitate, depending on the pH. Alternatively, making the solution basic with sodium hydroxide will deprotonate the carboxylic acid groups, and subsequent careful acidification to the isoelectric point will precipitate the zwitterionic product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Table 1: Reactants and Products for the Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2,2'-Biphenyldicarboxylic acid | C₁₄H₁₀O₄ | 242.23 | 482-05-3 |
| 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | C₁₄H₈N₂O₈ | 332.22 | 20246-81-5[8][9] |
Table 2: Reaction Conditions for the Synthesis of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic Acid[6]
| Parameter | Value |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | Stoichiometric excess of acids |
| Solvent | Concentrated H₂SO₄ |
| Temperature | 0-5°C (addition), then 62°C |
| Reaction Time | ~2 hours |
| Reported Yield | 90.7% (based on a similar example in the patent) |
| Purity | Not specified in the source |
Table 3: Reactants and Products for the Synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic Acid
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | C₁₄H₈N₂O₈ | 332.22 | 20246-81-5[8][9] |
| 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | C₁₄H₁₂N₂O₄ | 272.26 | 17557-76-5[10][11][12] |
Table 4: General Reaction Conditions for the Reduction of Aromatic Nitro Compounds[7]
| Parameter | Value |
| Reducing Agent | Hydrazine hydrate |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Ethylene glycol or Diethylene glycol |
| Temperature | 100-140°C |
| Reaction Time | 2 hours |
| Reported Yield | High (for a similar compound) |
| Purity | >99% (for a similar compound) |
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis pathway from 2,2'-biphenyldicarboxylic acid to 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Caption: Two-step synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
This technical guide outlines a practical and scalable two-step synthesis pathway for 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid. The provided experimental protocols, based on documented procedures, offer a solid foundation for researchers and professionals in the fields of materials science, polymer chemistry, and drug development to produce this valuable compound. The detailed information on reaction conditions and the visual representation of the synthesis process are intended to facilitate a clear understanding and successful execution of this synthesis. Further optimization of reaction conditions and purification techniques may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. byjus.com [byjus.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Ullmann_reaction [chemeurope.com]
- 6. CN103319348A - Synthetic method of 4,4'-dinitro-2,2'-diphenyldicarboxylic acid - Google Patents [patents.google.com]
- 7. Preparation method of 4,4`-diaminobibenzyl-2,2`-disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Manufacturers of 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, 97%, CAS 20246-81-5, D 4774, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 9. (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4'-dinitro- | C14H8N2O8 | CID 97509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | C14H12N2O4 | CID 1502062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid | 17557-76-5 [sigmaaldrich.com]
